2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide
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Overview
Description
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide is a complex organic compound with a unique structure that includes a pyridine ring, a sulfonyl group, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with an amine to form the sulfonamide.
Final Coupling: The final step involves coupling the pyridine ring with the sulfonyl and carboxamide groups under specific reaction conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfonyl group, which can be reduced to a sulfide or oxidized to a sulfone.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Research: The compound can be used as a model compound in studies of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The sulfonyl and carboxamide groups can participate in hydrogen bonding and other interactions with the target molecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[(4-nitrophenyl)methanesulfonyl]pyridine-4-carboxamide
- 2-chloro-N-[(4-methylphenyl)methanesulfonyl]pyridine-4-carboxamide
- 2-chloro-N-[(4-fluorophenyl)methanesulfonyl]pyridine-4-carboxamide
Uniqueness
2-chloro-N-[(4-cyanophenyl)methanesulfonyl]pyridine-4-carboxamide is unique due to the presence of the cyanophenyl group, which can influence its electronic properties and reactivity. This makes it distinct from other similar compounds and can result in different biological activities and applications.
Properties
IUPAC Name |
2-chloro-N-[(4-cyanophenyl)methylsulfonyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O3S/c15-13-7-12(5-6-17-13)14(19)18-22(20,21)9-11-3-1-10(8-16)2-4-11/h1-7H,9H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMPQIQNLZYQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)NC(=O)C2=CC(=NC=C2)Cl)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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